![molecular formula C15H19NO4S B2463462 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid CAS No. 1008704-35-5](/img/structure/B2463462.png)
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}propanoic acid” has a molecular formula of C13H15NO4 and a molecular weight of 249.26 . Another related compound, “2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-” has a molecular formula of C10H10O3 and a molecular weight of 178.1846 .
Synthesis Analysis
There is a reported 1,3-Dipolar cycloaddition of nitrones to a similar compound, methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate, which regioselectively afforded the corresponding 2,3,4,5-tetrasubstituted isoxazolidines with high yields (85–90%) .Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-” is available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}propanoic acid” are not fully detailed in the sources I have access to .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Antiproliferative Activity : A study conducted by Nurieva et al. (2015) focused on synthesizing derivatives of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid. One of the derivatives exhibited moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating potential in antiproliferative applications (Nurieva et al., 2015).
- Structural Investigation : Venkatesan et al. (2016) characterized a compound similar to the requested chemical using X-ray crystallography, spectroscopy, and quantum chemical calculations. This study provides insights into the molecular structure and interactions of such compounds (Venkatesan et al., 2016).
Biochemical Studies and Applications
- Role in Amino Acids Synthesis : Research by Shimohigashi et al. (1976) on amino acids like 2-amino-5-(p-methoxyphenyl)pentanoic acid, a related compound, highlights its importance as a constituent amino acid in certain toxins. This suggests a role in biochemical synthesis and potential applications in studying toxin structures (Shimohigashi et al., 1976).
- Synthesis of 2'-Aminochalcones : A study by Sulpizio et al. (2016) synthesized derivatives of 2'-aminochalcones, including compounds with structural similarities to the requested chemical. These compounds were evaluated for their antioxidant activity, indicating potential applications in medicinal chemistry (Sulpizio et al., 2016).
Molecular and Crystal Structure Analysis
- Crystal Structure Studies : Castro et al. (2013) investigated arylsulfonamide para-alkoxychalcones, closely related to the requested compound, to understand their molecular conformation and crystal structure. This research aids in understanding how molecular variations affect the properties and stability of such compounds (Castro et al., 2013).
Chemical Synthesis Techniques
- Synthesis of Core Building Blocks : Research by Sasaki et al. (1997) focused on the synthesis of a core building block for a compound structurally similar to the requested chemical. This illustrates the methodology in synthesizing complex organic compounds, which can be applied in pharmaceutical and chemical industries (Sasaki et al., 1997).
properties
IUPAC Name |
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-20-12-6-3-11(4-7-12)5-8-14(17)16-13(15(18)19)9-10-21-2/h3-8,13H,9-10H2,1-2H3,(H,16,17)(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVMHKTZMCUMDI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24837287 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(4-Methoxyphenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

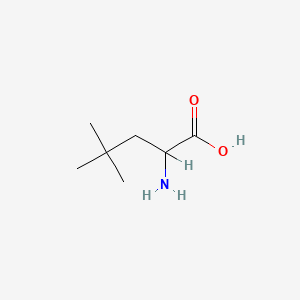
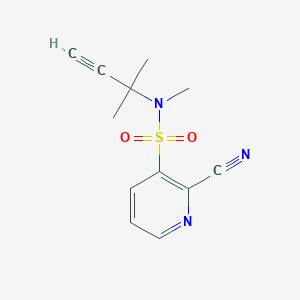

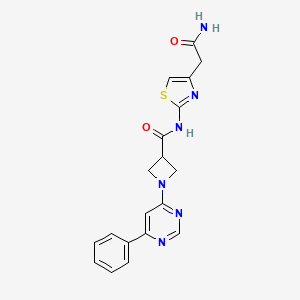
![(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B2463386.png)

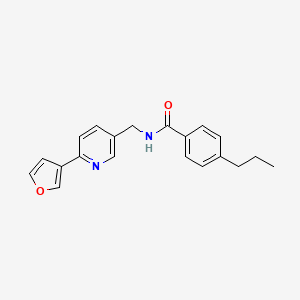
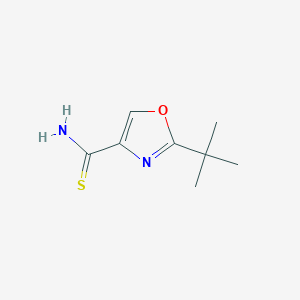
![1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2463395.png)

![5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B2463397.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2463400.png)
![1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2463401.png)
